6-Isocyanatoquinoline
Overview
Description
6-Isocyanatoquinoline is a chemical compound used for research and development . It is not intended for medicinal or household use . The CAS number for this compound is 160455-77-6 .
Synthesis Analysis
The synthesis of quinoline compounds, such as this compound, has been a topic of interest in both academia and industry . Transition-metal catalyzed synthetic methods have been dominant in recent years for the synthesis of diverse range of complex heterocyclics containing quinoline scaffolds .Molecular Structure Analysis
The molecular formula of this compound is C10H6N2O . Its molecular weight is 170.17 . The structure of organic compounds is extremely critical to the activity of medicines . The structure of a molecule can be determined using methods such as single-crystal X-ray diffraction (SC-XRD) analysis .Scientific Research Applications
8-Aminoquinoline Therapy for Latent Malaria : 8-Aminoquinolines, a group closely related to 6-Isocyanatoquinoline, have been significant in malaria treatment, particularly latent malaria. These compounds have a history of revolutionary scientific discoveries and have been crucial in understanding and treating endemic malaria (Baird, 2019).
Isocorydine's Effects on Inflammation : Isocorydine, an isoquinoline alkaloid related to this compound, has been studied for its effects on pro-inflammatory interleukin-6 expression in bone marrow-derived macrophages and acute lung injury models (Tu et al., 2023).
Isoquinoline Alkaloids in Drug Design : Isoquinoline alkaloids have considerable importance in biomedical research and drug discovery, particularly for their anticancer properties. The interaction of these alkaloids with nucleic acids is a focus for new drug designs (Bhadra & Kumar, 2011).
Biological Activities of Isoquinoline Alkaloids : Isoquinoline alkaloids possess a broad range of bioactivities, including antitumor, antibacterial, antifungal, and neuroprotective activities. This makes them a rich source for drug discovery and development (Shang et al., 2020).
Therapeutic Potential in Anti-Tumor Lead Design : Isoquinolines have been used in the design of novel anti-tumor leads. A study synthesized a compound using multiple isoquinoline-3-carboxylic acid moieties, showing promise as an anti-tumor drug (Gao et al., 2015).
Derivatization of Amino Acids, Peptides, and Proteins : An improved method for the synthesis of a 6-aminoquinoline carbamate reagent was developed for the derivatization of amino acids, peptides, and proteins. This has implications in analytical chemistry and biochemistry (Li et al., 1995).
Properties
IUPAC Name |
6-isocyanatoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c13-7-12-9-3-4-10-8(6-9)2-1-5-11-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CERCVSIFSCEXGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N=C=O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383559 | |
Record name | 6-isocyanatoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160455-77-6 | |
Record name | 6-isocyanatoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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